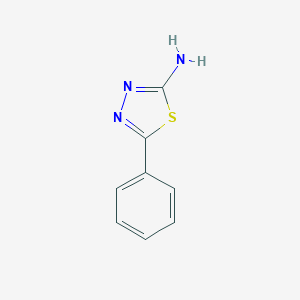

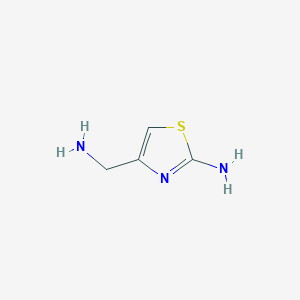

4-(Aminomethyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)-1,3-thiazol-2-amine (AMT) is a heterocyclic amine compound that has been studied extensively for its potential applications in medicine, agriculture, and biochemistry. It is a highly reactive compound with a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory properties. AMT is a versatile compound with a wide range of applications in laboratory experiments.

Scientific Research Applications

Anti-Alzheimer’s Agents

The compound has drawn attention due to its potential as an anti-Alzheimer’s agent. Researchers have investigated a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones derivatives. These compounds were designed as multiple inhibitors targeting both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase B (MAO B). Notably, some of these compounds demonstrated nanomolar MAO B inhibition and low micromolar IC50 values against cholinesterases .

Coumarin Derivatives

The compound belongs to the coumarin family, which is known for its diverse biological activities. Coumarins exhibit antioxidant, anti-inflammatory, and anticancer properties. Researchers have explored the structure–activity relationships of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, aiming to develop multi-target-directed ligands with therapeutic potential .

Unnatural Amino Acid Derivatives

4-(Aminomethyl)thiazol-2-amine serves as an unnatural amino acid derivative. Its unique structure makes it valuable for peptide synthesis and protein engineering. Researchers have utilized it to introduce non-canonical amino acids into proteins, expanding the chemical diversity of peptides and enabling novel functionalities .

Type 2 Antifibrinolytic Agent

In addition to its role as an amino acid derivative, the compound has applications as a type 2 antifibrinolytic agent. It interacts with other molecules involved in blood clotting and fibrinolysis, potentially influencing hemostasis and thrombosis .

Synthetic Intermediates

4-(Aminomethyl)thiazol-2-amine serves as a building block in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying its structure. For instance, it has been employed in the synthesis of various benzoic acid derivatives, including 4-amino-2-methylbenzoic acid and 4-amino-3-chlorobenzoic acid.

Pesticide Analysis

While not directly related to its medicinal applications, the compound’s analytical utility is worth noting. Researchers have employed ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) to analyze highly polar anionic pesticides, including glyphosate. This method allows for sensitive detection and quantification of such compounds in food products .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial properties . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.

Mode of Action

It’s suggested that similar compounds may interact with their targets by perturbing the bacterial membrane or inhibiting key enzymes . This interaction could potentially lead to the disruption of essential cellular processes, resulting in the death of the bacterial cells.

Biochemical Pathways

It’s plausible that this compound may interfere with the synthesis of key bacterial proteins or other essential cellular components . The downstream effects of this interference could include the disruption of cellular integrity and function, leading to cell death.

Pharmacokinetics

A related compound was found to have rapid absorption and a long elimination half-life . These properties could potentially influence the bioavailability of 4-(Aminomethyl)-1,3-thiazol-2-amine, affecting its efficacy and duration of action.

Result of Action

Based on the potential antimicrobial properties of this compound, it’s plausible that its action could result in the disruption of bacterial cell integrity and function, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .

properties

IUPAC Name |

4-(aminomethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYHVVSEWSUNAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625491 |

Source

|

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1,3-thiazol-2-amine | |

CAS RN |

197893-32-6 |

Source

|

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.